Benzene, 1,2-bis(1-methylethyl)-4-nitro-
Description
Contextualization of Benzene (B151609), 1,2-bis(1-methylethyl)-4-nitro- within Aromatic Chemistry
Benzene, 1,2-bis(1-methylethyl)-4-nitro-, also known as 1,2-diisopropyl-4-nitrobenzene, is a disubstituted nitroaromatic compound. Its structure is based on a benzene ring substituted with two isopropyl groups at the ortho positions (1 and 2) and a nitro group at position 4. It is a derivative of o-diisopropylbenzene, one of the three structural isomers of diisopropylbenzene. wikipedia.orgnih.gov
The chemical behavior of this molecule is dictated by the interplay of its constituent functional groups. The two isopropyl groups are classified as activating groups, meaning they donate electron density to the benzene ring, making it more susceptible to electrophilic attack. pressbooks.pub Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring. acs.orgpressbooks.pub This combination of activating and deactivating substituents on the same aromatic ring results in complex and specific reactivity patterns.
Significance of Nitration in Substituted Benzene Chemistry
Nitration is a fundamental electrophilic aromatic substitution (EAS) reaction in organic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with a nitro group (-NO₂). acs.orgspectrabase.com This reaction is typically achieved by treating the aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. spectrabase.comwikipedia.org The sulfuric acid acts as a catalyst, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. acs.org
The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of many important chemical compounds. The nitro group can be readily reduced to form an amino group (-NH₂), providing a pathway to anilines, which are precursors to a vast range of dyes, pharmaceuticals, and other complex organic molecules. The strong electron-withdrawing nature of the nitro group also significantly influences the reactivity of the aromatic ring, directing further substitutions and enabling nucleophilic aromatic substitution reactions. nih.govnoaa.gov The nitration of alkylbenzenes, such as diisopropylbenzene, is a classic example used to illustrate the principles of regioselectivity and the steric and electronic effects of substituents in EAS reactions. sciepub.com
Overview of Isomeric Diversity in Diisopropylbenzenes and Nitroaromatics
Isomerism is a key feature in the chemistry of substituted benzenes. For diisopropylbenzene, three positional isomers exist: 1,2-diisopropylbenzene (B1214297) (ortho-), 1,3-diisopropylbenzene (B165221) (meta-), and 1,4-diisopropylbenzene (B50396) (para-). wikipedia.org These isomers are all colorless liquids with similar boiling points but differ in their melting points and other physical properties. wikipedia.orgoecd.org The specific arrangement of the two isopropyl groups on the benzene ring defines their classification as ortho, meta, or para. oecd.org
Similarly, nitroaromatic compounds exhibit positional isomerism. The position of the nitro group relative to other substituents on the aromatic ring significantly affects the compound's chemical and physical properties. For instance, in the nitration of isopropylbenzene (cumene), the primary products are ortho- and para-nitrocumene, with the para isomer being the major product due to the steric hindrance of the bulky isopropyl group. sciepub.comyoutube.com
The position of substituents on an aromatic ring has profound implications for the molecule's reactivity and the distribution of products in subsequent reactions. This is governed by the directing effects of the existing substituents. libretexts.org Alkyl groups, such as isopropyl, are electron-donating and are thus ortho-, para-directors. pressbooks.pubsavemyexams.com This means they direct incoming electrophiles to the positions ortho and para to themselves. Conversely, a nitro group is electron-withdrawing and acts as a meta-director. pressbooks.pubsavemyexams.com
In the case of the nitration of 1,2-diisopropylbenzene to form Benzene, 1,2-bis(1-methylethyl)-4-nitro-, the directing effects of the two isopropyl groups are cooperative.
The isopropyl group at position 1 directs incoming electrophiles to positions 2 (which is already substituted), 4, and 6.
The isopropyl group at position 2 directs to positions 1 (substituted), 3, and 6.
The positions most activated by this combined effect are 3, 4, and 6. However, steric hindrance from the bulky isopropyl groups plays a crucial role. The positions adjacent to the isopropyl groups (positions 3 and 6) are sterically hindered. Position 4 is the most sterically accessible of the activated positions, making 1,2-diisopropyl-4-nitrobenzene the expected major product. A study on the nitration of diisopropylbenzenes noted that only trace amounts of nitrated products were observed from o-diisopropylbenzene, suggesting that steric hindrance may significantly impede the reaction. acs.org
The different possible isomers, such as 1,2-diisopropyl-3-nitrobenzene and 1,2-diisopropyl-4-nitrobenzene, would exhibit distinct physical properties (e.g., melting point, boiling point, and solubility) and spectroscopic characteristics (e.g., NMR and IR spectra) due to the different spatial arrangements of the polar nitro group and the nonpolar isopropyl groups. This isomeric diversity is a critical consideration in the synthesis and purification of such compounds.
Interactive Data Table: Properties of Diisopropylbenzene Isomers Data sourced from multiple references. wikipedia.orgwikipedia.orgoecd.org
| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |
| CAS Number | 577-55-9 | 99-62-7 | 100-18-5 |
| Molar Mass | 162.28 g/mol | 162.28 g/mol | 162.28 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Melting Point | -57 °C | -63 °C | -17 °C |
| Boiling Point | 205 °C | 203 °C | 210 °C |
| Solubility in Water | Very slightly soluble | 0.072 mg/L (25 °C) | Practically insoluble |
Structure
2D Structure
Properties
IUPAC Name |
4-nitro-1,2-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(13(14)15)7-12(11)9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLNWGGVBGZAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285893 | |
| Record name | 1,2-Bis(1-methylethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116233-14-8 | |
| Record name | 1,2-Bis(1-methylethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116233-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(1-methylethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of Benzene, 1,2 Bis 1 Methylethyl 4 Nitro
Reaction Pathways Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction and, under certain conditions, complete removal (denitration).
Reductive Transformations of Aromatic Nitro Groups
The reduction of aromatic nitro groups is a fundamental and widely studied transformation in organic chemistry, often leading to the formation of anilines, which are valuable industrial intermediates. nih.govnih.gov The reduction proceeds through a series of intermediates, and the final product can be controlled by the choice of reducing agent and reaction conditions. nih.govwikipedia.org
The six-electron reduction of the nitro group to an amine involves the sequential formation of nitroso, hydroxylamino, and finally, the amino functional group. nih.gov This can occur through a radical mechanism, involving single electron transfers, or via two-electron steps, equivalent to hydride transfers. nih.gov
For Benzene (B151609), 1,2-bis(1-methylethyl)-4-nitro-, the reduction would proceed as follows:
Table 1: Stepwise Reduction of Benzene, 1,2-bis(1-methylethyl)-4-nitro-
| Step | Reactant | Intermediate/Product |
| 1 | Benzene, 1,2-bis(1-methylethyl)-4-nitro- | 1,2-bis(1-methylethyl)-4-nitrosobenzene |
| 2 | 1,2-bis(1-methylethyl)-4-nitrosobenzene | N-(2,3-diisopropylphenyl)hydroxylamine |
| 3 | N-(2,3-diisopropylphenyl)hydroxylamine | 3,4-diisopropylaniline |
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used industrial method employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. numberanalytics.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the transfer of hydrogen to the nitro group. numberanalytics.comorientjchem.org
Chemical Reduction: Various chemical reagents can effect the reduction. Common examples include metal/acid systems (e.g., Sn/HCl, Fe/HCl) and metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). numberanalytics.com The choice of reagent can influence the selectivity of the reduction.
Electrochemical Reduction: This method uses an electrochemical cell to transfer electrons to the nitro group and can be highly selective under mild conditions. numberanalytics.com The selectivity can often be tuned by adjusting the pH and current density. acs.org
The presence of the two bulky isopropyl groups in Benzene, 1,2-bis(1-methylethyl)-4-nitro- may sterically hinder the approach of the reducing agent to the nitro group, potentially requiring more forcing reaction conditions compared to less substituted nitroaromatics.
Denitration Reactions and Mechanisms
Denitration, the complete removal of the nitro group from the aromatic ring, is a less common but significant reaction. This transformation can occur through various mechanisms, including nucleophilic aromatic substitution, radical-mediated processes, and catalytic methods.
One documented pathway for denitration involves the reaction of nitroaromatic compounds with arylnitrile radical cations, leading to the elimination of NO₂. researchgate.netnih.gov This process is believed to proceed through a radical mechanism. researchgate.netnih.gov Another approach involves sulfate (B86663) radical-based advanced oxidation processes, where denitration can occur concurrently with nitration (renitration), leading to the formation of polynitrated species. morressier.comepa.gov
Transition metal catalysis also offers a route to denitration. For instance, a palladium-catalyzed reductive denitration using 2-propanol as a mild reducing agent has been developed. acs.org This method is notable as it avoids the competitive reduction of the nitro group to an aniline (B41778). acs.org A patented method also describes the denitration of nitroaromatic hydrocarbons using transition metal catalysis, which can be controlled to achieve directional conversion of polynitro compounds. google.com
Reactions of the Isopropyl Substituents on the Aromatic Ring
The isopropyl groups on the benzene ring are also susceptible to chemical transformation, most notably through oxidation. The benzylic hydrogen atom on each isopropyl group is particularly reactive.
The oxidation of isopropylbenzene (cumene) is a well-known industrial process that proceeds via a radical mechanism to form cumene (B47948) hydroperoxide. vedantu.combritannica.comtardigrade.in This intermediate is then treated with acid to yield phenol (B47542) and acetone. vedantu.combritannica.com
Applying this principle to Benzene, 1,2-bis(1-methylethyl)-4-nitro-, oxidation would likely occur at one or both of the isopropyl groups. The initial step would be the abstraction of a benzylic hydrogen to form a tertiary benzylic radical, which is stabilized by resonance with the aromatic ring. This radical can then react with oxygen to form a hydroperoxide. The presence of the electron-withdrawing nitro group would likely influence the rate and regioselectivity of this oxidation.
High-temperature gas-phase oxidation of isopropylbenzene has been shown to proceed via three main pathways: homolysis, displacement of the isopropyl group, and hydrogen abstraction from the isopropyl group. acs.org Similar pathways could be expected for Benzene, 1,2-bis(1-methylethyl)-4-nitro- under such conditions.
Mechanisms of Electrophilic and Nucleophilic Substitutions on Nitrated Isopropylbenzenes
The electronic nature of the substituents on the benzene ring dictates its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution:
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature. chemistrysteps.commasterorganicchemistry.com Conversely, alkyl groups like isopropyl are activating groups and ortho-, para-directors. msu.edustackexchange.com
In Benzene, 1,2-bis(1-methylethyl)-4-nitro-, the directing effects of the substituents are in opposition (antagonistic). libretexts.orgstackexchange.com The two isopropyl groups activate the ring and direct incoming electrophiles to the positions ortho and para to them. The nitro group deactivates the ring and directs to the positions meta to it. The positions on the ring are:
Position 3: Ortho to one isopropyl and meta to the nitro group.
Position 5: Para to one isopropyl and meta to the nitro group.
Position 6: Ortho to one isopropyl.
The outcome of an EAS reaction on this molecule will depend on the balance between the activating effect of the isopropyl groups and the deactivating effect of the nitro group, as well as steric hindrance. Generally, the more powerful activating group will dictate the position of substitution. stackexchange.com However, the bulky nature of the adjacent isopropyl groups will significantly hinder attack at positions 3 and 6, making position 5 the most likely site for electrophilic attack.
Nucleophilic Aromatic Substitution:
The presence of a strong electron-withdrawing group like the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r). nih.gov The positions ortho and para to the nitro group are particularly activated for nucleophilic attack.
In Benzene, 1,2-bis(1-methylethyl)-4-nitro-, the positions ortho (position 3) and para (no unsubstituted para position) to the nitro group are activated. However, for a typical S_NAr reaction to occur, there must be a good leaving group at the position of attack. If a leaving group were present at position 3 or 5, nucleophilic substitution would be possible. The addition of a nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step. nih.gov
Catalytic Transformations of Nitro-Substituted Isopropylbenzenes
Catalysis plays a crucial role in the transformation of nitroaromatic compounds, offering efficient and selective reaction pathways.
Heterogeneous Catalysis in Nitroaromatic Conversions
Heterogeneous catalysts are widely employed for the reduction of nitroaromatic compounds due to their ease of separation and reusability. nih.govresearchgate.net As mentioned in section 3.1.1, metals like palladium, platinum, and nickel are common choices. numberanalytics.com Rhenium-based heterogeneous catalysts have also been shown to be highly effective for the hydrogenation of various nitroaromatic compounds under mild conditions. nih.govresearchgate.net
For the catalytic reduction of Benzene, 1,2-bis(1-methylethyl)-4-nitro-, a heterogeneous catalyst would facilitate the reaction with a reductant, typically hydrogen gas. nih.govyoutube.com The general mechanism involves the adsorption of both the nitro compound and the hydrogen source onto the catalyst surface, followed by a stepwise reduction of the nitro group. orientjchem.org
Table 2: Common Heterogeneous Catalysts for Nitroaromatic Reduction
| Catalyst | Support | Common Reductant |
| Palladium (Pd) | Carbon (C) | H₂, Formic Acid |
| Platinum (Pt) | Carbon (C), SiO₂-AlPO₄ | H₂ |
| Nickel (Ni) | Raney Ni, Bentonite | H₂ |
| Rhenium (Re) | Various supports | H₂ |
| Copper (Cu) | Carbon (C) | NaBH₄ |
The efficiency and selectivity of the catalytic reduction can be influenced by the choice of catalyst, support, reaction temperature, pressure, and solvent. nih.govmdpi.com For a sterically hindered molecule like Benzene, 1,2-bis(1-methylethyl)-4-nitro-, the catalyst's pore size and surface properties could play a significant role in its effectiveness.
Homogeneous Catalysis in Nitroaromatic Conversions
The conversion of nitroaromatic compounds is a cornerstone of industrial chemistry, primarily for the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. While heterogeneous catalysis is common, homogeneous catalysis offers distinct advantages in terms of selectivity and milder reaction conditions, stemming from the tunable nature of molecular catalysts. nih.govresearchgate.net The transformation of "Benzene, 1,2-bis(1-methylethyl)-4-nitro-", a sterically hindered nitroarene, via homogeneous catalysis presents unique challenges and considerations due to the bulky nature of the diisopropyl substituents.
Although specific research detailing the homogeneous catalytic conversion of "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" is not extensively documented in publicly available literature, the principles governing the reduction of other substituted nitroarenes provide a framework for understanding its potential reactivity. The primary transformation of interest is the reduction of the nitro group to an amine, yielding 4-amino-1,2-diisopropylbenzene.
General Reaction Mechanisms
The homogeneous catalytic hydrogenation of nitroarenes to anilines is understood to proceed through two primary pathways: the direct pathway and the condensation pathway. nih.govacs.org
Direct Hydrogenation Pathway: This route involves the sequential reduction of the nitro group without the formation of dimeric intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamine (B1172632), and finally to the corresponding amine. This is often the desired pathway for achieving high selectivity to the aniline. nih.gov
Condensation Pathway: This pathway involves the condensation of the intermediate nitrosoarene and hydroxylamine to form an azoxy compound. This can be further reduced to azo and hydrazo compounds before finally cleaving to form the aniline. nih.gov This pathway can lead to a variety of byproducts and is often less desirable for selective aniline synthesis.
The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards one pathway over the other.
Influence of Steric Hindrance
The presence of two isopropyl groups ortho to each other and adjacent to the nitro group in "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" introduces significant steric hindrance. This bulkiness can be expected to influence the catalytic cycle in several ways:
Catalyst Accessibility: The bulky substituents may hinder the approach of the nitro group to the active site of the homogeneous catalyst. This could necessitate the use of catalysts with smaller ligand spheres or specific geometries to accommodate the substrate.
Reaction Rate: Steric hindrance generally leads to a decrease in reaction rates compared to less substituted nitroarenes. researchgate.net
Selectivity: While potentially slowing the desired reduction, steric hindrance can sometimes enhance selectivity by disfavoring side reactions, such as the formation of dimeric condensation products.
Potential Homogeneous Catalytic Systems
A variety of transition metal complexes have been shown to be effective for the homogeneous hydrogenation of nitroarenes and could be considered for the conversion of "Benzene, 1,2-bis(1-methylethyl)-4-nitro-".
Palladium-Based Catalysts: Palladium complexes, often with phosphine (B1218219) ligands such as BINAP, are known for their high activity in the chemoselective reduction of nitroarenes. researchgate.net For a sterically demanding substrate, the choice of phosphine ligand would be critical to balance activity and selectivity.
Ruthenium-Based Catalysts: Ruthenium carbonyls and other ruthenium complexes have been employed for the reduction of nitro compounds, often using a mixture of carbon monoxide and hydrogen as the reducing agent. google.com These systems can be effective, though they may require higher pressures.
Base Metal Catalysts: In the context of sustainable chemistry, there is growing interest in catalysts based on earth-abundant metals.
Manganese-based catalysts have been developed that show excellent activity and tolerance for a broad range of functional groups under relatively mild conditions. nih.govacs.org These catalysts often operate via a metal-ligand cooperative mechanism.
Iron-based catalysts have also been reported for the selective reduction of nitroarenes, sometimes utilizing organosilanes as the reducing agent. aidic.it
Illustrative Data on Homogeneous Nitroarene Reduction
While specific data for "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" is unavailable, the following table presents representative data for the homogeneous catalytic reduction of other nitroarenes, illustrating the types of catalysts and conditions employed, and the typical performance observed. This data provides a comparative basis for the potential conditions required for the target compound.
| Nitroarene | Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield of Aniline (%) | Ref. |
| Nitrobenzene (B124822) | Mn-1 (5 mol %) | H₂ (50 bar) | Toluene | 130 | 24 | 59 | nih.gov |
| 4-Chloronitrobenzene | BINAP·PdCl₂ | NaBH₄ | H₂O/MeOH | RT | 0.25 | >99 | researchgate.net |
| Nitrobenzene | Ruthenium Carbonyl | CO + H₂ (200-300 atm) | Benzene | 130-160 | - | Good | google.com |
| Various Nitroarenes | FeX₂–R₃P | Organosilanes | - | - | - | High | aidic.it |
Environmental Fate and Degradation Pathways of Benzene, 1,2 Bis 1 Methylethyl 4 Nitro
Biotic Degradation Mechanisms by Microbial Systems
The biodegradation of nitroaromatic compounds by microorganisms is a crucial process for their removal from the environment. nih.govnih.gov The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. nih.gov Nevertheless, various microorganisms have evolved pathways to utilize nitroaromatics as sources of carbon, nitrogen, and energy. nih.gov
Under aerobic conditions, bacteria have developed several strategies to degrade nitroaromatic compounds. nih.govresearchgate.net These pathways often involve the action of oxygenase enzymes that incorporate oxygen atoms into the aromatic ring, leading to the removal of the nitro group and subsequent ring cleavage. nih.gov
Two primary aerobic degradation strategies for nitroaromatics are:
Dioxygenase-mediated degradation: Enzymes like nitrobenzene (B124822) dioxygenase can introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol derivative and the release of the nitro group as nitrite (B80452). nih.gov
Monooxygenase-mediated degradation: Monooxygenase enzymes can add a single oxygen atom, which can also lead to the elimination of the nitro group. nih.gov
For "Benzene, 1,2-bis(1-methylethyl)-4-nitro-", the presence of the bulky isopropyl groups might influence the efficiency of these enzymatic attacks. However, it is plausible that aerobic microorganisms could initiate degradation by oxidizing the aromatic ring, leading to the removal of the nitro group.
In the absence of oxygen, the primary biotransformation pathway for nitroaromatic compounds is the reduction of the nitro group. nih.gov This process occurs via nitroso and hydroxylamino intermediates to form the corresponding aromatic amine. nih.gov For example, anaerobic biodegradation of nitrobenzene produces aniline (B41778), which is less toxic but can be a dead-end product under strictly anaerobic conditions. nih.gov
Complete mineralization of nitroaromatics under anaerobic conditions often requires a consortium of different microbial species. nih.gov For instance, some anaerobic bacteria can reduce the nitro group, while others can subsequently degrade the resulting amine. Some strains of Clostridium can reduce 2,4,6-trinitrotoluene (B92697) and further degrade the molecule into smaller aliphatic acids. nih.gov It is expected that "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" would undergo a similar initial reductive transformation of its nitro group under anaerobic conditions.
A variety of microbial strains have been identified that are capable of degrading nitro-substituted benzenes. These microorganisms possess specific enzymes that catalyze the different steps in the degradation pathways.
| Microbial Genus | Degraded Nitroaromatic Compound(s) | Key Enzyme(s) | Reference(s) |
| Pseudomonas | Nitrobenzene, 4-Nitrotoluene | Nitrobenzene nitroreductase, Dioxygenases | nih.govnih.gov |
| Comamonas | Nitrobenzene | Nitrobenzene dioxygenase | nih.gov |
| Mycobacterium | 4-Nitrotoluene | Monooxygenases | nih.govnih.gov |
| Burkholderia | 2,4-Dinitrotoluene | Dioxygenases | researchgate.net |
| Acidovorax | 2-Nitrotoluene | Dioxygenases | nih.gov |
| Desulfovibrio | 2,4,6-Trinitrotoluene | Nitroreductases | nih.gov |
| Clostridium | 2,4,6-Trinitrotoluene | Nitroreductases | nih.gov |
The key enzymes involved in the initial steps of nitroaromatic degradation include:
Nitroreductases: These enzymes catalyze the reduction of the nitro group to a hydroxylamino or amino group, a common step in both aerobic and anaerobic pathways. nih.gov
Dioxygenases: These enzymes introduce two oxygen atoms into the aromatic ring, often leading to the elimination of the nitro group as nitrite under aerobic conditions. nih.govnih.gov
Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, which can also initiate the removal of the nitro group. nih.gov
While no specific microbial strains have been reported for the degradation of "Benzene, 1,2-bis(1-methylethyl)-4-nitro-", it is highly probable that microorganisms from the genera listed above, possessing similar enzymatic machinery, would be capable of its biotransformation. The bulky isopropyl groups may necessitate enzymes with specific active site configurations to accommodate the substituted benzene (B151609) ring.
Environmental Occurrence and Distribution Research Methodologies for Trace Organic Contaminants
The general approach to determining the presence of trace organic contaminants involves several key stages: sample collection, extraction and preconcentration, chromatographic separation, and detection.
Sample Collection and Preparation: The initial step involves collecting representative samples from various environmental compartments. For water samples, this can range from surface waters (rivers, lakes) to groundwater and wastewater effluent. nih.govnih.gov Soil and sediment samples are also crucial for understanding the distribution and persistence of such compounds. nih.gov
Once collected, the target analytes must be extracted from the sample matrix. Common techniques for nitroaromatic compounds include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Solid-Phase Extraction (SPE): This is a widely used and efficient method for extracting and concentrating trace organic contaminants from water samples. yidu.edu.cn It involves passing the water sample through a cartridge containing a solid adsorbent (e.g., C18, porous graphitic carbon) that retains the analyte, which is then eluted with a small volume of an organic solvent. nih.govyidu.edu.cn
Sonication-assisted solvent extraction: For solid samples like soil and sediment, this method uses ultrasonic waves to enhance the extraction of analytes into a solvent. nih.gov
Chromatographic Separation and Detection: Due to the complexity of environmental samples, chromatographic separation is essential to isolate the target analyte from other compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and common technique for the analysis of nitroaromatic compounds. nevadaanalytical.com It separates compounds based on their differential partitioning between a mobile phase (a liquid solvent) and a stationary phase (a packed column). For detection, a UV detector is often employed, as the nitroaromatic structure absorbs ultraviolet light. nevadaanalytical.comcdc.gov
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile and semi-volatile compounds. nih.govcdc.gov For nitroaromatics, which can be thermally labile, special deactivated injection port liners and columns may be necessary. nih.gov Common detectors for nitroaromatic compounds in GC analysis include:
Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as the nitro group, making it well-suited for trace analysis of these contaminants. nih.govcdc.gov
Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides not only quantification but also structural information, leading to highly selective and confident identification of the analyte. cdc.govresearchgate.net
The selection of a specific methodology often depends on the required detection limits, the complexity of the sample matrix, and the availability of instrumentation. For instance, to achieve very low detection limits in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, techniques like GC-ECD or LC-MS are often preferred. nih.govnih.gov
Data on Research Methodologies for Nitroaromatic Compounds
While specific data for "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" is not available, the following table summarizes common analytical methodologies used for related nitroaromatic compounds, which would be applicable for its detection.
| Analytical Technique | Sample Matrix | Extraction Method | Detector | Typical Detection Limits | Reference |
| GC-ECD | Soil | Sonication with acetonitrile | ECD | ~1 µg/kg for dinitroaromatics | nih.gov |
| HPLC-UV | Water, Soil, Sediment | Solid-Phase Extraction (SPE) | UV | Not specified | nevadaanalytical.com |
| LC-MS | Water | SPE with porous graphitic carbon | APCI-MS | 2.5 pg/mL to 563 pg/mL | nih.gov |
| GC-MS | Water | Dispersive liquid-liquid microextraction (DLLME) | MS | 0.5 µg/L to 500.0 µg/L (linear range) | researchgate.net |
| HPLC | Soil | Water extraction with on-line preconcentration | UV | 0.5-10 ppb | yidu.edu.cn |
| This table is representative of methods for nitroaromatic compounds in general, due to the lack of specific studies on Benzene, 1,2-bis(1-methylethyl)-4-nitro-. |
The environmental occurrence and distribution of "Benzene, 1,2-bis(1-methylethyl)-4-nitro-" remain uncharacterized in the scientific literature. However, the established analytical frameworks for other trace organic and nitroaromatic contaminants provide a clear roadmap for how such research could be conducted. capes.gov.br Future studies would need to apply these robust extraction and detection methods to various environmental samples to determine the presence, concentration, and ultimate fate of this specific compound.
Advanced Structural Characterization and Elucidation Techniques for Benzene, 1,2 Bis 1 Methylethyl 4 Nitro
Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Benzene (B151609), 1,2-bis(1-methylethyl)-4-nitro-, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and isopropyl protons. The electron-withdrawing nitro group significantly deshields nearby protons, causing them to resonate at a higher chemical shift (downfield). stackexchange.com Conversely, the electron-donating isopropyl groups cause a slight shielding effect.
Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton positioned between the two isopropyl groups is expected to be a singlet, while the other two protons adjacent to the nitro group will likely appear as doublets, with coupling constants characteristic of their relative positions.
Isopropyl Protons: The two isopropyl groups will produce two sets of signals. The methine protons (-CH) will appear as septets due to coupling with the six adjacent methyl protons. The methyl protons (-CH₃) will appear as doublets, coupled to the single methine proton. Steric hindrance between the adjacent isopropyl groups may cause slight differences in their chemical environments, potentially leading to separate signals for each group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.
Aromatic Carbons: The carbon atom bonded to the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing far downfield (e.g., >145 ppm). stackexchange.com The carbons bearing the isopropyl groups will also be downfield, while the other aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of the substituents.
Isopropyl Carbons: The spectrum will show signals for the methine carbons (tertiary) and the methyl carbons (primary) of the two isopropyl groups.
| Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, 1,2-bis(1-methylethyl)-4-nitro- | | :--- | :--- | | Proton (¹H) | Predicted Chemical Shift (ppm) | | Aromatic-H (multiple signals) | 7.5 - 8.3 | | Isopropyl-CH (septet, 2H) | 3.0 - 3.5 | | Isopropyl-CH₃ (doublet, 12H) | 1.2 - 1.4 | | Carbon (¹³C) | Predicted Chemical Shift (ppm) | | Aromatic C-NO₂ | 147 - 150 | | Aromatic C-isopropyl (x2) | 140 - 145 | | Aromatic C-H (x3) | 120 - 135 | | Isopropyl CH | 30 - 35 | | Isopropyl CH₃ | 22 - 25 |
Note: These are predicted values based on known substituent effects and data for similar compounds like nitrobenzene (B124822) and diisopropylbenzene. stackexchange.comchemicalbook.comnih.gov
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For Benzene, 1,2-bis(1-methylethyl)-4-nitro- (Molecular Formula: C₁₂H₁₇NO₂), the molecular weight is approximately 207.27 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 207. The fragmentation of nitroaromatic compounds is well-characterized. nih.govyoutube.com Key fragmentation pathways include:
Loss of a Methyl Group: A very common fragmentation for isopropyl-substituted benzenes is the loss of a methyl radical (•CH₃, 15 Da) to form a stable benzylic cation. This would result in a prominent peak at m/z 192 (M-15). docbrown.info This is often the base peak in the spectrum of isopropylbenzenes.
Loss of a Nitro Group: Cleavage of the C-NO₂ bond results in the loss of a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment ion at m/z 161.
Loss of Nitric Oxide: A rearrangement can occur where an oxygen atom is transferred to the ring, followed by the loss of nitric oxide (•NO, 30 Da). This would produce an ion at m/z 177.
| Predicted Mass Spectrometry Fragmentation for Benzene, 1,2-bis(1-methylethyl)-4-nitro- | | :--- | :--- | :--- | | m/z Value | Proposed Fragment | Origin | | 207 | [C₁₂H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) | | 192 | [C₁₁H₁₄NO₂]⁺ | Loss of •CH₃ (M-15) | | 177 | [C₁₂H₁₇O]⁺ | Loss of •NO (M-30) | | 161 | [C₁₂H₁₇]⁺ | Loss of •NO₂ (M-46) |
Note: The relative intensities of these peaks provide clues to the stability of the respective ions. nih.govyoutube.comdocbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups within a molecule. libretexts.org The spectrum of Benzene, 1,2-bis(1-methylethyl)-4-nitro- would be dominated by the characteristic absorptions of the nitro group. The N-O bonds exhibit two strong and distinct stretching vibrations:
Asymmetric Stretch: A strong band between 1550 and 1475 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Symmetric Stretch: A strong band between 1360 and 1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Other important absorptions include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl groups (just below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic ring (around 1600-1450 cm⁻¹). libretexts.orgpressbooks.pub
UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The nitrobenzene chromophore is responsible for the primary absorption bands. Nitroaromatic compounds typically show strong absorption in the UV region. For instance, p-nitroanisole absorbs around 317 nm. nist.gov The presence of the two isopropyl groups may cause a slight shift (bathochromic or hypsochromic) in the absorption maximum (λₘₐₓ) due to their electronic and steric effects. The spectrum is expected to show intense absorption bands below 350 nm, characteristic of π → π* transitions within the nitrated aromatic system. researchgate.netresearchgate.net
| Characteristic Infrared (IR) Absorptions | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 (Strong) | | Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 (Strong) | | Aromatic C-H | Stretch | 3100 - 3000 | | Alkyl C-H (Isopropyl) | Stretch | 2970 - 2850 | | Aromatic C=C | Ring Stretch | 1600 - 1450 |
X-ray Diffraction Analysis for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique would unambiguously confirm the 1,2,4-substitution pattern on the benzene ring.
An X-ray crystal structure analysis of Benzene, 1,2-bis(1-methylethyl)-4-nitro- would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the benzene ring and the substituents.
Conformation: Revealing the rotational orientation (torsion angles) of the two isopropyl groups and the nitro group relative to the plane of the benzene ring. Due to steric hindrance between the two adjacent bulky isopropyl groups, they are likely to be twisted out of the plane of the ring. Similarly, the nitro group may also be slightly twisted.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction byproducts or impurities and for assessing its purity.
Gas Chromatography (GC): Given its expected volatility, GC is also a viable technique. The compound would be passed through a column containing a stationary phase, and its retention time would depend on its boiling point and its interactions with the phase. GC is often coupled with a mass spectrometer (GC-MS), allowing for both separation and identification of the compound and any impurities in a single analysis. nih.gov
These chromatographic techniques are crucial for verifying the purity of a synthesized sample of Benzene, 1,2-bis(1-methylethyl)-4-nitro- before further characterization or use.
Computational Chemistry and Theoretical Studies of Benzene, 1,2 Bis 1 Methylethyl 4 Nitro
Density Functional Theory (DFT) Applications in Nitroaromatic Chemistry
Density Functional Theory (DFT) has become a important method in computational quantum chemistry for studying nitroaromatic compounds. scholarsresearchlibrary.com This approach is used to investigate the electronic structure and predict the reactivity of these molecules with a good balance of accuracy and computational cost. scholarsresearchlibrary.comnih.gov DFT methods, such as those using the B3LYP functional, are frequently employed to calculate molecular geometries, energies, and other electronic properties. scholarsresearchlibrary.commdpi.com
DFT calculations are instrumental in characterizing the electronic properties of nitroaromatic compounds. By determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can understand the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. rsc.org For instance, studies on various nitroaromatic compounds have shown how substituents on the benzene (B151609) ring influence these frontier orbital energies. mdpi.comscispace.com
The charge distribution within the molecule is another key aspect revealed by DFT. The molecular electrostatic potential (MESP) surface map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. globalresearchonline.net In nitroaromatic compounds, the nitro group typically creates a significant electron-withdrawing effect, leading to a positive electrostatic potential on the aromatic ring, which is crucial for understanding intermolecular interactions. rsc.org Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge transfer and hyperconjugative interactions within the molecule. globalresearchonline.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitrobenzene (B124822) | -3.42 | -2.82 | 0.60 |
| 1,3-Dinitrobenzene | -3.41 | -2.94 | 0.47 |
| Trinitrotoluene (TNT) | -3.41 | -2.94 | 0.47 |
This table presents representative data for related nitroaromatic compounds to illustrate the typical values obtained from DFT calculations. rsc.org The specific values for Benzene, 1,2-bis(1-methylethyl)-4-nitro- would require dedicated calculations.
DFT is a powerful tool for predicting the feasibility of chemical reactions and elucidating their mechanisms by calculating the energetics of reaction pathways. mdpi.com This includes locating transition state structures and calculating activation energy barriers, which are critical for understanding reaction kinetics. nih.gov For nitroaromatic compounds, DFT has been used to study various reactions, including cycloadditions and decomposition pathways. mdpi.comrsc.org
By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. researchgate.net For example, DFT calculations can predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible routes. mdpi.com Isodesmic reactions, a computational strategy, are often employed with DFT to accurately calculate the heats of formation for energetic compounds like nitroaromatics, providing fundamental data for performance prediction. researchgate.netresearchgate.net These theoretical predictions of reaction energetics are invaluable for designing new synthetic routes and understanding the stability of nitroaromatic compounds. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. nih.govacs.org For a molecule like "Benzene, 1,2-bis(1-methylethyl)-4-nitro-", with its flexible isopropyl side chains, MD simulations are particularly useful for exploring the accessible conformations and their relative energies.
These simulations can reveal how the molecule behaves in different environments, such as in a solvent or in the solid state. acs.orgnih.gov The study of intermolecular forces is crucial, as the charge distribution, influenced by the conformation of the nitro and alkyl groups, dictates how the molecule interacts with its neighbors. ucl.ac.uk MD simulations, using force fields like AMBER, can model these interactions, including key hydrogen bonds that may stabilize certain structures. nih.govacs.orgnih.gov This information is vital for predicting macroscopic properties such as crystal packing and for understanding interactions with biological macromolecules. nih.govucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. nih.govmdpi.com For nitroaromatic compounds, QSAR models are widely developed to predict their toxicity, environmental fate, and other behaviors based on molecular descriptors. scholarsresearchlibrary.comnih.govmdpi.com
The process involves generating a set of molecular descriptors, which are numerical representations of the molecule's physicochemical properties, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR) to build a predictive model. nih.govresearchgate.net These descriptors can include hydrophobicity, electronic properties (like HOMO/LUMO energies), and steric parameters. mdpi.com QSAR studies on nitroaromatic compounds have successfully predicted endpoints such as acute toxicity (LD50) in rats. nih.govmdpi.comresearchgate.net These models serve as valuable tools for screening new compounds and prioritizing them for further experimental testing, thereby minimizing animal testing in accordance with regulations like REACH. mdpi.com
| Predicted Endpoint | Model Type | Key Findings/Descriptors | Reference |
|---|---|---|---|
| in vivo toxicity (LD50) | Ensemble of SVR models | Models showed high goodness-of-fit, robustness, and predictivity. | nih.govresearchgate.netosti.gov |
| Aquatic Toxicity | MLR | Toxicity often exhibits a linear relationship with hydrophobicity (LogKow). | mdpi.com |
| Mutagenicity (Ames test) | Hierarchical Support Vector Regression (HSVR) | Identified specific molecular properties and substructures responsible for high mutagenicity. | mdpi.com |
Potential Applications and Derivatization Research of Benzene, 1,2 Bis 1 Methylethyl 4 Nitro
Use as a Chemical Intermediate in Advanced Organic Synthesis (non-medical)
The unique substitution pattern of Benzene (B151609), 1,2-bis(1-methylethyl)-4-nitro- makes it a valuable precursor for creating more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems and other substituted aromatic compounds.
Synthesis of Novel Heterocyclic Systems
A cornerstone of synthetic strategy involving nitroaromatic compounds is the reduction of the nitro group to a primary amine. masterorganicchemistry.comnih.gov This transformation is a pivotal step, converting the nitro compound into a versatile aniline (B41778) derivative, in this case, 4-amino-1,2-bis(1-methylethyl)benzene. This amine serves as a critical building block for the construction of various heterocyclic rings.
The reduction of aromatic nitro groups can be achieved through several methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or by using metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comunacademy.com Once formed, the resulting aniline derivative can undergo cyclization reactions with appropriate reagents to yield a variety of heterocyclic structures. For example, nitro-containing heterocyclic compounds are prevalent in nature and play important roles in chemical and biological processes. acs.org The synthesis of classes like benzothiazoles often involves substituted anilines as key intermediates. researchgate.net
| Reactant for Cyclization | Resulting Heterocyclic System | General Significance |
|---|---|---|
| α-Dicarbonyl Compounds | Quinoxaline Derivatives | Core structures in various functional materials and dyes. |
| Phosgene or Equivalents | Benzimidazolone Derivatives | Scaffolds with applications in specialty chemicals. |
| 1,3-Diketones | Benzodiazepine Derivatives | Seven-membered heterocyclic rings of interest in chemical research. |
| Ortho-nitrobenzaldehyde and Acetone | Indigo (B80030) Derivatives | Based on the Baeyer–Drewson indigo synthesis, which starts with nitroaromatics. wikipedia.org |
Precursor to Other Substituted Aromatic Compounds
The functional groups on Benzene, 1,2-bis(1-methylethyl)-4-nitro- offer multiple avenues for creating a diverse array of substituted aromatic products. The nitro group itself is a powerful tool for introducing other functionalities.
Following the reduction of the nitro group to an amine, the resulting aniline derivative can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). numberanalytics.com Aryl diazonium salts are exceptionally versatile intermediates in organic synthesis. The diazonium group can be replaced by a wide range of substituents through reactions like the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides (Cl, Br) or a cyano group. orgosolver.comwikipedia.orgnih.gov Other variations allow for the introduction of hydroxyl, fluoro, and iodo groups, or even complete removal of the group (hydro-de-amination) by treatment with hypophosphorous acid. wikipedia.orgsurendranatheveningcollege.com This strategic sequence effectively uses the nitro group as a handle to install a variety of other functionalities that might be difficult to introduce directly.
| Reaction | Reagent | Resulting Functional Group | Product Class |
|---|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl | Aryl Chloride |
| Sandmeyer Reaction | CuBr / HBr | -Br | Aryl Bromide |
| Sandmeyer Reaction | CuCN / KCN | -CN | Aryl Nitrile (Benzonitrile) |
| Schiemann Reaction | HBF₄, heat | -F | Aryl Fluoride |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH | Phenol (B47542) |
| Iodination | KI | -I | Aryl Iodide |
| Hydro-de-amination | H₃PO₂ | -H | Substituted Benzene |
Research on Materials Science Applications (e.g., Polymer Synthesis, Specialty Chemicals)
Nitroaromatic compounds are important precursors in the synthesis of polymers, dyes, and other specialty chemicals. mdpi.comnih.gov The subject compound, with its unique combination of a reactive nitro group and bulky alkyl substituents, presents intriguing possibilities for materials science.
Research on analogous compounds, such as Benzene,1,4-bis(1-methylethyl)-, homopolymer, shows that di-isopropyl benzene structures can be used as grafting catalysts, polymer cross-linking initiators, and modifiers for engineering plastics to improve properties like heat resistance and mechanical strength. They also find use as flame retardant synergists.
The presence of the nitro group opens up further avenues. For instance, o-nitrobenzyl derivatives are utilized in photo-responsive polymers; upon irradiation with UV light, the nitrobenzyl group undergoes a photoreaction, which can be used to trigger polymer degradation or release an encapsulated payload. researchgate.net While the subject compound is a para-nitro derivative, this highlights the utility of nitro groups in creating functional polymers.
A plausible route to new polymers would involve the reduction of the nitro group to an amine. The resulting 4-amino-1,2-bis(1-methylethyl)benzene could serve as a monomer. Its reaction with diacyl chlorides or dianhydrides would yield polyamides or polyimides, respectively. The bulky, sterically hindered isopropyl groups would likely impart unique properties to these polymers, such as increased solubility, modified thermal stability, and altered mechanical characteristics.
| Potential Application | Derived From | Hypothesized Advantage |
|---|---|---|
| Engineering Plastic Modifier | The parent compound or its derivatives. | The bulky isopropyl groups may enhance thermal stability and mechanical properties. |
| Polyamide/Polyimide Monomer | The corresponding amine (post-reduction). | Introduction of bulky side groups could improve solubility and modify polymer morphology. |
| Specialty Dyes | The corresponding amine via diazotization and coupling reactions. | The substitution pattern could lead to dyes with unique colors and properties. |
| Photo-responsive Materials | The parent nitro compound. | The nitroaromatic moiety could be explored for light-sensitive applications. researchgate.netdntb.gov.ua |
Exploration of Derivatization Strategies for Functionalized Products
The strategic derivatization of Benzene, 1,2-bis(1-methylethyl)-4-nitro- can yield a wide range of functionalized products for various chemical applications. Key strategies revolve around transformations of the nitro group and substitutions on the aromatic ring.
The primary and most impactful derivatization is the reduction of the nitro group to an amine, which is a gateway to a vast number of subsequent reactions. organic-chemistry.orgcommonorganicchemistry.com This transformation converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, fundamentally altering the reactivity of the aromatic ring. masterorganicchemistry.com The resulting amine can be further functionalized through N-alkylation or N-acylation to produce secondary or tertiary amines and amides, respectively. wikipedia.org
Another key strategy is the conversion of the amine to a diazonium salt, as detailed in section 7.1.2. This allows for the introduction of a plethora of functional groups via Sandmeyer and related reactions, making it one of the most powerful methods in aromatic chemistry. wikipedia.orgnumberanalytics.com
Further electrophilic substitution on the ring of the parent nitro compound is also a possibility. The two isopropyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. This combination of directing effects, along with significant steric hindrance from the adjacent isopropyl groups, would likely direct incoming electrophiles to the C3 and C5 positions, allowing for the synthesis of polysubstituted aromatic compounds.
| Strategy | Key Transformation | Intermediate/Product | Synthetic Utility |
|---|---|---|---|
| Nitro Group Reduction | -NO₂ → -NH₂ | 4-Amino-1,2-bis(1-methylethyl)benzene | Precursor for heterocycles, dyes, and polymers. masterorganicchemistry.comunacademy.com |
| Diazotization & Substitution | -NH₂ → -N₂⁺ → -X (e.g., Cl, Br, CN, OH) | Various substituted benzenes | Highly versatile method for introducing a wide range of functional groups. numberanalytics.comwikipedia.org |
| N-Alkylation / N-Acylation | -NH₂ → -NHR / -NHCOR | Substituted anilines / Anilides | Modification of the amine functionality for specific properties. wikipedia.org |
| Electrophilic Aromatic Substitution | Ar-H → Ar-E (e.g., -Br, -SO₃H) | Polysubstituted nitrobenzenes | Synthesis of highly functionalized aromatic compounds. |
Emerging Research Frontiers and Future Directions for Nitro Diisopropylbenzenes
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of nitroaromatic compounds, including 4-nitro-1,2-diisopropylbenzene, typically involves electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. nih.gov While effective, this method generates significant acidic waste, posing environmental and handling challenges. The future of nitroaromatic synthesis lies in green chemistry, focusing on minimizing hazardous byproducts and improving energy efficiency.
Emerging research is exploring several sustainable alternatives to conventional nitration:
Solid Acid Catalysts: Zeolites and metal-modified montmorillonite (B579905) clays (B1170129) are being investigated as reusable, solid acid catalysts. organic-chemistry.org These materials can facilitate nitration with nitric acid while simplifying product separation and catalyst recycling, thereby reducing liquid waste. For the synthesis of 4-nitro-1,2-diisopropylbenzene, a solid catalyst could offer enhanced regioselectivity due to shape-selective constraints within the catalyst's pores.
Palladium-Catalyzed Nitration: Recent breakthroughs have demonstrated the palladium-catalyzed nitration of aryl chlorides and triflates under weakly basic conditions. organic-chemistry.org This method exhibits broad functional group compatibility and provides an alternative route for compounds that are difficult to synthesize via traditional electrophilic substitution.
Ionic Liquids: Ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036), are being explored as both solvents and nitrating agents. organic-chemistry.org These non-volatile solvents can eliminate the need for traditional acids and organic solvents, offering a potentially cleaner reaction environment for the nitration of 1,2-diisopropylbenzene (B1214297).
Electrochemical Synthesis: Green electrochemical methods offer a controlled and often solvent-minimized approach to nitration. nih.gov By using electrochemical cells, the generation of nitrating species can be precisely managed, potentially leading to higher selectivity and safer reaction conditions.
| Method | Reagents | Advantages | Potential Application for 4-nitro-1,2-diisopropylbenzene |
|---|---|---|---|
| Traditional Nitration | Concentrated HNO₃/H₂SO₄ | High conversion | Standard synthesis method, but with significant environmental drawbacks. |
| Solid Acid Catalysis | HNO₃ over zeolites or modified clays | Reusable catalyst, reduced acid waste, potentially higher selectivity. organic-chemistry.org | Offers a greener pathway with easier product purification and potential for improved isomer control. |
| Pd-Catalyzed Nitration | Aryl precursors (chlorides, triflates), nitrating source, Pd catalyst | High functional group tolerance, alternative pathway. organic-chemistry.org | Could be used to synthesize derivatives that are not accessible through direct nitration. |
| Ionic Liquid-Based Nitration | Ionic liquid as solvent/reagent | Low volatility, potential for reuse, solventless conditions. organic-chemistry.org | Reduces reliance on volatile organic solvents and corrosive mineral acids. |
Advanced Spectroscopic and In-situ Monitoring of Reactions
Understanding and optimizing the synthesis of 4-nitro-1,2-diisopropylbenzene requires precise control over reaction kinetics and byproduct formation. Traditional analysis relies on offline methods like gas chromatography, which provide only snapshots of the reaction. sciepub.com Emerging research focuses on advanced spectroscopic techniques for real-time, in-situ monitoring, offering a deeper understanding of reaction mechanisms.
In-situ FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy, when coupled directly to a reaction vessel, can continuously monitor the concentration of reactants, intermediates, and products by tracking their unique vibrational frequencies. rsc.org This allows for the precise determination of reaction endpoints and the detection of transient species, leading to improved process control and safety.
Real-Time NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, making it a powerful tool for reaction monitoring. nih.gov A series of ¹H NMR spectra acquired over time can quantify the conversion of 1,2-diisopropylbenzene to its nitrated isomers, providing invaluable kinetic data and insight into regioselectivity. sciepub.com Advanced methods can even analyze complex mixtures with overlapping signals, making them robust for real-world reaction conditions. nih.gov
Raman and UV/Vis Spectroscopy: Raman spectroscopy offers complementary molecular-level information and is less susceptible to interference from aqueous media than IR spectroscopy. mdpi.com UV/Vis spectroscopy is well-suited for monitoring changes in aromatic compounds and can be used for rapid in-line assessment of the reaction progress. mdpi.com
| Technique | Principle | Information Gained | Advantage for Nitro-Diisopropylbenzene Synthesis |
|---|---|---|---|
| In-situ FTIR | Infrared absorption by molecular vibrations | Real-time concentration of reactants, products, and intermediates. rsc.org | Precise control of reaction endpoint, detection of transient species. |
| Real-Time NMR | Nuclear spin transitions in a magnetic field | Quantitative analysis of isomer ratios (p/o), kinetic profiles, structural confirmation. sciepub.comnih.gov | Provides detailed mechanistic insights and accurate measurement of regioselectivity. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular fingerprint, suitable for aqueous systems. mdpi.com | Complements FTIR and is effective for monitoring reactions in various solvent systems. |
Bioremediation and Environmental Engineering Approaches for Nitroaromatic Contamination
The widespread use of nitroaromatic compounds has led to environmental contamination of soil and groundwater. nih.govnih.gov These compounds can be persistent and recalcitrant. Bioremediation, which uses living organisms to degrade or detoxify pollutants, is an emerging and sustainable approach to manage contamination from compounds like 4-nitro-1,2-diisopropylbenzene.
Research is actively pursuing several bioremediation strategies:
Aerobic Degradation: Many bacteria can degrade nitroaromatic compounds under aerobic conditions. nih.gov They often employ oxygenase enzymes (mono- or dioxygenases) to hydroxylate the aromatic ring, which leads to the elimination of the nitro group and subsequent ring cleavage. nih.gov
Anaerobic Degradation: Under anaerobic conditions, the primary pathway involves the reduction of the nitro group to an amino group, forming compounds like 4-amino-1,2-diisopropylbenzene. nih.gov This reduction is often the first step toward complete mineralization. Microorganisms such as Desulfovibrio and Clostridium species are capable of these transformations. nih.gov
Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, have shown significant capabilities in mineralizing complex nitroaromatic compounds like TNT. nih.gov Their non-specific extracellular enzymes make them powerful candidates for degrading a wide range of pollutants.
Phytoremediation and Rhizoremediation: This approach uses plants and the microbial communities around their roots to clean up contaminated sites. ijeab.com Plants can absorb, accumulate, and sometimes metabolize pollutants, while root exudates can stimulate microbial degradation in the soil.
| Approach | Key Organisms | Mechanism | Relevance to Nitro-Diisopropylbenzene |
|---|---|---|---|
| Aerobic Degradation | Pseudomonas spp. | Oxygenase-catalyzed removal of the nitro group, followed by ring fission. nih.govnih.gov | Potential for complete mineralization in contaminated soils and water. |
| Anaerobic Degradation | Desulfovibrio, Clostridium spp. | Reduction of the nitro group to an amino group, making the molecule more amenable to further breakdown. nih.gov | Effective in anoxic environments like deep soil layers and sediments. |
| Fungal Degradation | Phanerochaete chrysosporium | Use of powerful, non-specific extracellular enzymes to break down the aromatic structure. nih.gov | Offers a robust method for degrading complex and persistent nitroaromatics. |
| Phytoremediation | Various plants | Uptake and transformation of contaminants by plants and associated microbes. ijeab.com | A cost-effective, in-situ treatment for large areas of low-level contamination. |
Theoretical Prediction of Novel Reactivity and Molecular Design
Beyond laboratory experimentation, computational chemistry provides powerful predictive tools to accelerate research and development. Theoretical methods, particularly Density Functional Theory (DFT), allow for the in-silico investigation of molecular properties, guiding the synthesis and design of new functional molecules based on the nitro-diisopropylbenzene scaffold. unpatti.ac.id
Future research will increasingly leverage theoretical predictions for:
Reactivity and Mechanistic Insights: Computational models can calculate the electron distribution and orbital energies of 4-nitro-1,2-diisopropylbenzene. This helps predict its reactivity in various chemical reactions, elucidates reaction mechanisms, and explains observed regioselectivity in processes like further nitration or reduction.
Spectroscopic Property Prediction: Theoretical calculations can predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies). This aids in the interpretation of experimental spectra and the identification of unknown products or intermediates.
Molecular Design: By modifying the structure of 4-nitro-1,2-diisopropylbenzene in a computational model (e.g., by adding other functional groups), scientists can predict the properties of novel derivatives. This rational design approach can be used to develop new materials with tailored electronic, optical, or degradation properties, such as designing derivatives that are more susceptible to bioremediation or possess unique characteristics for use in polymers or dyes.
| Application Area | Computational Method | Predicted Properties | Impact on Research |
|---|---|---|---|
| Reactivity Analysis | Density Functional Theory (DFT) | Electron density, orbital energies, reaction energy barriers. unpatti.ac.id | Guides synthetic strategies and explains experimental outcomes. |
| Spectroscopy | DFT, Time-Dependent DFT | NMR shifts, IR/Raman frequencies, UV/Vis absorption wavelengths. | Assists in the structural elucidation of new compounds and intermediates. |
| Molecular Design | DFT, Molecular Dynamics | Electronic properties, stability, solubility, biodegradability. | Accelerates the discovery of novel materials with desired functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
